Cas no 2227909-25-1 ((1R)-3-amino-1-2-(morpholin-4-yl)-1,3-thiazol-5-ylpropan-1-ol)

(1R)-3-amino-1-2-(morpholin-4-yl)-1,3-thiazol-5-ylpropan-1-ol 化学的及び物理的性質
名前と識別子
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- (1R)-3-amino-1-2-(morpholin-4-yl)-1,3-thiazol-5-ylpropan-1-ol
- (1R)-3-amino-1-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]propan-1-ol
- EN300-1760647
- 2227909-25-1
-
- インチ: 1S/C10H17N3O2S/c11-2-1-8(14)9-7-12-10(16-9)13-3-5-15-6-4-13/h7-8,14H,1-6,11H2/t8-/m1/s1
- InChIKey: VDMJMTKDJSJQCW-MRVPVSSYSA-N
- ほほえんだ: S1C(=CN=C1N1CCOCC1)[C@@H](CCN)O
計算された属性
- せいみつぶんしりょう: 243.10414797g/mol
- どういたいしつりょう: 243.10414797g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 214
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 99.8Ų
(1R)-3-amino-1-2-(morpholin-4-yl)-1,3-thiazol-5-ylpropan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1760647-0.5g |
(1R)-3-amino-1-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]propan-1-ol |
2227909-25-1 | 0.5g |
$1770.0 | 2023-09-20 | ||
Enamine | EN300-1760647-0.25g |
(1R)-3-amino-1-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]propan-1-ol |
2227909-25-1 | 0.25g |
$1696.0 | 2023-09-20 | ||
Enamine | EN300-1760647-10.0g |
(1R)-3-amino-1-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]propan-1-ol |
2227909-25-1 | 10g |
$7927.0 | 2023-06-03 | ||
Enamine | EN300-1760647-0.05g |
(1R)-3-amino-1-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]propan-1-ol |
2227909-25-1 | 0.05g |
$1549.0 | 2023-09-20 | ||
Enamine | EN300-1760647-5g |
(1R)-3-amino-1-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]propan-1-ol |
2227909-25-1 | 5g |
$5345.0 | 2023-09-20 | ||
Enamine | EN300-1760647-1g |
(1R)-3-amino-1-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]propan-1-ol |
2227909-25-1 | 1g |
$1844.0 | 2023-09-20 | ||
Enamine | EN300-1760647-5.0g |
(1R)-3-amino-1-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]propan-1-ol |
2227909-25-1 | 5g |
$5345.0 | 2023-06-03 | ||
Enamine | EN300-1760647-10g |
(1R)-3-amino-1-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]propan-1-ol |
2227909-25-1 | 10g |
$7927.0 | 2023-09-20 | ||
Enamine | EN300-1760647-0.1g |
(1R)-3-amino-1-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]propan-1-ol |
2227909-25-1 | 0.1g |
$1623.0 | 2023-09-20 | ||
Enamine | EN300-1760647-2.5g |
(1R)-3-amino-1-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]propan-1-ol |
2227909-25-1 | 2.5g |
$3611.0 | 2023-09-20 |
(1R)-3-amino-1-2-(morpholin-4-yl)-1,3-thiazol-5-ylpropan-1-ol 関連文献
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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8. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
(1R)-3-amino-1-2-(morpholin-4-yl)-1,3-thiazol-5-ylpropan-1-olに関する追加情報
Comprehensive Overview of (1R)-3-amino-1-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]propan-1-ol (CAS No. 2227909-25-1)
The compound (1R)-3-amino-1-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]propan-1-ol (CAS No. 2227909-25-1) is a chiral amino alcohol derivative featuring a morpholine-substituted thiazole ring. This structurally unique molecule has garnered significant attention in pharmaceutical and biochemical research due to its potential as a building block for drug discovery. The presence of both amino and hydroxyl functional groups enables diverse chemical modifications, making it valuable for synthesizing targeted therapeutics.
Recent studies highlight the growing demand for chiral intermediates like CAS No. 2227909-25-1, particularly in the development of kinase inhibitors and GPCR-targeted drugs. Researchers are exploring its utility in structure-activity relationship (SAR) studies, where the morpholine-thiazole scaffold demonstrates enhanced binding affinity to specific biological targets. The compound's stereochemical purity (1R configuration) is critical for optimizing enantioselective interactions in drug-receptor binding.
From a synthetic chemistry perspective, the thiazole core of this compound offers remarkable stability and metabolic resistance, addressing key challenges in prodrug design. Its logP and solubility profiles align with Lipinski's Rule of Five, suggesting favorable pharmacokinetic properties. These characteristics position CAS No. 2227909-25-1 as a promising candidate for fragment-based drug discovery (FBDD), a trending approach in precision medicine.
Analytical techniques such as HPLC chiral separation and X-ray crystallography are essential for quality control of this compound. The rise of AI-driven molecular docking platforms has further accelerated research involving this scaffold, with computational models predicting its compatibility with allosteric binding sites. This aligns with current industry efforts to develop next-generation small molecule therapeutics with improved selectivity.
Environmental and regulatory considerations for CAS No. 2227909-25-1 emphasize green chemistry synthesis routes. Recent patents disclose catalytic asymmetric methods to produce this chiral building block with reduced waste generation. Such innovations respond to the pharmaceutical industry's focus on sustainable manufacturing practices while maintaining cost-efficiency in API production.
The compound's potential extends beyond traditional pharmaceuticals. In agrochemical research, derivatives of this amino-thiazole structure show activity as eco-friendly pest control agents. Meanwhile, material scientists investigate its coordination chemistry with transition metals for catalytic applications. This multidisciplinary relevance makes CAS No. 2227909-25-1 a subject of continuous exploration across scientific domains.
Quality standards for this material typically require ≥98% purity by NMR and LC-MS analysis, with strict control of enantiomeric excess (ee). Storage recommendations highlight protection from light and moisture to preserve the integrity of both the amino and hydroxyl functionalities. These specifications cater to the rigorous demands of preclinical development pipelines.
Emerging literature suggests novel applications in bioconjugation strategies, where the compound serves as a linker for antibody-drug conjugates (ADCs). This positions it at the forefront of targeted cancer therapy innovations. The morpholine moiety particularly enhances water solubility—a persistent challenge in ADC development—while the thiazole ring provides metabolic stability.
2227909-25-1 ((1R)-3-amino-1-2-(morpholin-4-yl)-1,3-thiazol-5-ylpropan-1-ol) 関連製品
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